molecular formula C15H17ClN6 B14965608 N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine

N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine

Cat. No.: B14965608
M. Wt: 316.79 g/mol
InChI Key: YBRDVTCYCHHQPU-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions, followed by the introduction of the 3-chlorophenyl and dimethylaminoethyl groups under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction could produce amines or alcohols, and substitution reactions might result in derivatives with different functional groups.

Scientific Research Applications

1-(3-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-2-(methylamino)propan-1-one (3-CMC): A synthetic cathinone stimulant with structural similarities.

    4-Chloromethcathinone (4-CMC): Another synthetic cathinone with a similar core structure.

Uniqueness

1-(3-CHLOROPHENYL)-N-[2-(DIMETHYLAMINO)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is unique due to its specific combination of functional groups and the pyrazolo[3,4-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H17ClN6

Molecular Weight

316.79 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C15H17ClN6/c1-21(2)7-6-17-14-13-9-20-22(15(13)19-10-18-14)12-5-3-4-11(16)8-12/h3-5,8-10H,6-7H2,1-2H3,(H,17,18,19)

InChI Key

YBRDVTCYCHHQPU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl

Origin of Product

United States

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